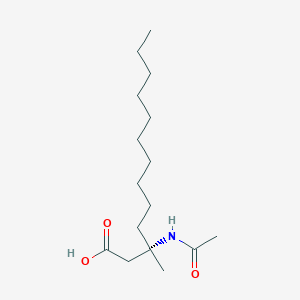
(3S)-3-Acetamido-3-methyltridecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-Acetamido-3-methyltridecanoic acid: is an organic compound characterized by the presence of an acetamido group attached to a methyltridecanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Acetamido-3-methyltridecanoic acid typically involves the acylation of a suitable amino acid precursor. One common method is the reaction of 3-methyltridecanoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the acetamido group.
Industrial Production Methods: Industrial production of this compound may involve large-scale acylation reactions using automated reactors. The process includes the purification of the final product through crystallization or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions:
Oxidation: (3S)-3-Acetamido-3-methyltridecanoic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, where the acetamido group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Derivatives with different functional groups replacing the acetamido group.
科学的研究の応用
Chemistry: (3S)-3-Acetamido-3-methyltridecanoic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving acetamido groups. It may also serve as a model compound for studying metabolic pathways involving fatty acids.
Medicine: The compound’s potential therapeutic applications are being explored, including its use as a precursor for drug development. Its structural features make it a candidate for designing inhibitors or activators of specific enzymes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and surfactants. Its functional groups allow for modifications that enhance the properties of these materials.
作用機序
The mechanism of action of (3S)-3-Acetamido-3-methyltridecanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds or electrostatic interactions with active sites, influencing the compound’s biological activity. Pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.
類似化合物との比較
(3S)-3-Acetamido-3-methylpentanoic acid: Similar structure but with a shorter carbon chain.
(3S)-3-Acetamido-3-methylhexanoic acid: Another similar compound with a slightly longer carbon chain than the pentanoic acid derivative.
Uniqueness: (3S)-3-Acetamido-3-methyltridecanoic acid stands out due to its longer carbon chain, which can influence its solubility, reactivity, and interaction with biological molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
CAS番号 |
648908-35-4 |
|---|---|
分子式 |
C16H31NO3 |
分子量 |
285.42 g/mol |
IUPAC名 |
(3S)-3-acetamido-3-methyltridecanoic acid |
InChI |
InChI=1S/C16H31NO3/c1-4-5-6-7-8-9-10-11-12-16(3,13-15(19)20)17-14(2)18/h4-13H2,1-3H3,(H,17,18)(H,19,20)/t16-/m0/s1 |
InChIキー |
GYHVYWRQDKQVHR-INIZCTEOSA-N |
異性体SMILES |
CCCCCCCCCC[C@@](C)(CC(=O)O)NC(=O)C |
正規SMILES |
CCCCCCCCCCC(C)(CC(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1,2-Bis(2-chlorophenyl)-2-hydroxyethyl]piperidin-2-one](/img/structure/B12611656.png)
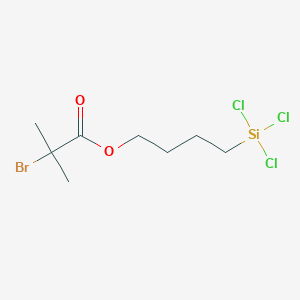



![4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B12611677.png)
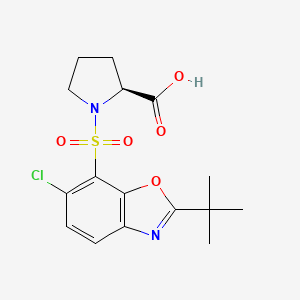
![{[(Undec-1-en-3-yl)oxy]methyl}benzene](/img/structure/B12611680.png)
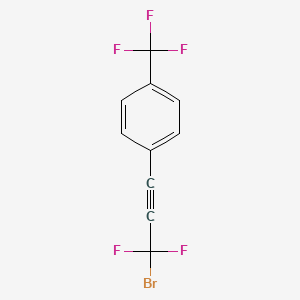
![Thiourea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12611695.png)
![4-Pentenoic acid, 2-[(aminosulfonyl)oxy]-4-methyl-, ethyl ester, (2S)-](/img/structure/B12611698.png)
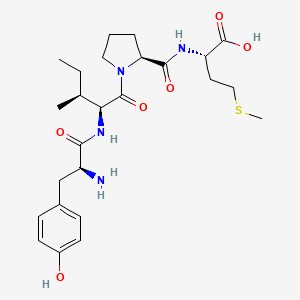
![(6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol](/img/structure/B12611705.png)

